molecular formula C26H42O4 B165328 2-Ethylhexyl isodecyl phthalate CAS No. 68515-52-6

2-Ethylhexyl isodecyl phthalate

Cat. No.: B165328
CAS No.: 68515-52-6
M. Wt: 418.6 g/mol
InChI Key: KRVAUPJDDLBZBB-UHFFFAOYSA-N
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Description

2-Ethylhexyl isodecyl phthalate is a phthalate ester commonly used as a plasticizer. It is a colorless, viscous liquid that is soluble in lipophilic liquids. This compound is primarily used to make plastics more flexible and durable. It is widely used in various consumer products, including medical devices, toys, and food packaging materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl isodecyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and isodecyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where phthalic anhydride, 2-ethylhexanol, and isodecyl alcohol are continuously fed into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl isodecyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalic acid, 2-ethylhexanol, and isodecyl alcohol. In substitution reactions, various substituted phthalates are formed depending on the nucleophile used .

Scientific Research Applications

2-Ethylhexyl isodecyl phthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl isodecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis. This activation can lead to various biological effects, including alterations in gene expression, cell proliferation, and apoptosis. Additionally, it can induce oxidative stress and the production of reactive oxygen species, contributing to its toxicological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of 2-ethylhexanol and isodecyl alcohol, which imparts distinct physical and chemical properties. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-O-(2-ethylhexyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-7-16-22(6-2)20-30-26(28)24-18-13-12-17-23(24)25(27)29-19-14-10-8-9-11-15-21(3)4/h12-13,17-18,21-22H,5-11,14-16,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAUPJDDLBZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883266
Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester
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Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-13-4, 53272-22-3, 68515-52-6
Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester
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Record name 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester
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Record name 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester
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Record name 2-ethylhexyl 8-methylnonyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters
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Record name 2-ethylhexyl isodecyl phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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